molecular formula CHO B1212396 Formyl radical CAS No. 2597-44-6

Formyl radical

Cat. No. B1212396
CAS RN: 2597-44-6
M. Wt: 29.018 g/mol
InChI Key: CFHIDWOYWUOIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxomethyl is an organic radical derived from formaldehyde. It derives from a formaldehyde.

Scientific Research Applications

ESR Studies of Formyl Radicals

  • Electron Spin Resonance (ESR) of HĊO : An ESR study on formyl radicals in single crystals of formic acid revealed insights into the radical's structure and electron distribution (Holmberg, 1969).
  • Structure and ESR Spectrum of HCO : Further ESR spectrum analysis of HCO and DCO in solid carbon monoxide provided valuable information on their line shapes and hyperfine splitting, contributing to the understanding of radical behavior at low temperatures (Adrian, Cochran, & Bowers, 1962).

Infrared Detection and Spectroscopy

  • Infrared Detection of HCO : The formyl radical was detected through infrared absorptions, aiding in discussions about chemical bonding in free radicals and calculations of thermodynamic properties (Ewing, Thompson, & Pimentel, 1960).
  • Absolute Infrared Absorption Intensities of HCO : The first experimental determination of absorption intensities for HCO's fundamental vibrational bands provided a crucial quantitative aspect for spectroscopic studies (Ryazantsev, Tyurin, & Feldman, 2017).

Applications in Combustion and Atmospheric Chemistry

  • HCO in Hydrocarbon Flames : Detection of formyl radicals in atmospheric pressure hydrocarbon flames and low-pressure flames provided insights into combustion processes (Cheskis, 1995); (Harvey & Maccoll, 1979).

Astrophysical Relevance

  • Gas-Grain Reactions in Astrophysics : The detection of formyl radicals in low-temperature gas-grain reactions highlighted their significance in astrophysical chemistry, particularly in interstellar cloud dust grains (Zhitnikov & Dmitriev, 2002).

Radical Behavior and Interactions

  • Ferromagnetic Behavior in Thioaminyl Radicals : Study of formyl-group-carrying thioaminyl radicals revealed ferromagnetic interactions, contributing to understanding radical behavior in magnetic fields (Miura, Nakamura, & Teki, 2003).
  • Reaction with Chlorine Atom : Investigation into the reaction of this compound with chlorine atoms provided insights into radical-radical reactions, essential for understanding complex chemical processes (Qu, Dong, Zhang, & Kong, 2004).

properties

CAS RN

2597-44-6

Molecular Formula

CHO

Molecular Weight

29.018 g/mol

InChI

InChI=1S/CHO/c1-2/h1H

InChI Key

CFHIDWOYWUOIHU-UHFFFAOYSA-N

SMILES

[CH]=O

Canonical SMILES

[CH]=O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formyl radical
Reactant of Route 2
Formyl radical

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